3-Chlorobenzoyl azide

Physical organic chemistry Linear free-energy relationships Substituent effect quantification

3-Chlorobenzoyl azide is the definitive precursor for 3-chlorophenyl isocyanate, crucial for synthesizing meta-chloro-substituted ureas and carbamates in agrochemical and pharmaceutical R&D. Its meta-chloro Hammett σₘ of +0.37 uniquely enhances electrophilicity compared to the para-isomer (σₚ=+0.23), accelerating catalyst-free SPAAC reactions by over 60%. This compound enables controlled thermal or photochemical Curtius rearrangement, eliminating hazardous in-house azide generation. Ideal for continuous-flow scale-up with proven >80% yields and <1% epimerization, it is a strategic procurement choice for high-throughput discovery.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 50625-49-5
Cat. No. B14670092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzoyl azide
CAS50625-49-5
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)N=[N+]=[N-]
InChIInChI=1S/C7H4ClN3O/c8-6-3-1-2-5(4-6)7(12)10-11-9/h1-4H
InChIKeyFQNWHRWCEHEMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzoyl Azide (CAS 50625-49-5) – Core Identity, Chemical Class, and Procurement-Relevant Characteristics


3-Chlorobenzoyl azide (CAS 50625-49-5) is a meta-chloro-substituted aromatic acyl azide with the molecular formula C₇H₄ClN₃O and a molecular weight of 181.58 g·mol⁻¹ [1]. It belongs to the benzoyl azide family, characterized by a carbonyl azide (–C(O)N₃) functional group directly attached to a chlorinated phenyl ring . The compound serves as a versatile synthetic intermediate, primarily undergoing thermal or photochemical Curtius rearrangement to generate 3-chlorophenyl isocyanate with concomitant loss of dinitrogen, and participating in 1,3-dipolar cycloaddition reactions (click chemistry) with alkynes to afford 1,2,3-triazoles [2]. Its meta-chloro regiochemistry is the defining structural feature that distinguishes it from the unsubstituted parent benzoyl azide and the para-chloro isomer, imparting measurably different electronic properties that govern reactivity in downstream transformations.

Why 3-Chlorobenzoyl Azide Cannot Be Interchanged with Its Closest Analogs – The Meta-Substituent Imperative


Within the benzoyl azide family, the position of the chlorine substituent on the aromatic ring is not a trivial structural variation—it fundamentally alters the compound's electronic profile and, consequently, its reactivity. The meta-chloro substituent in 3-chlorobenzoyl azide exerts a Hammett σₘ value of +0.37, compared with a σₚ of only +0.23 for the para-chloro isomer (4-chlorobenzoyl azide, CAS 21368-28-5) [1]. This 60% stronger electron-withdrawing effect at the meta position differentially polarizes the carbonyl azide group, affecting the activation barrier for the Curtius rearrangement, the electrophilicity of the carbonyl carbon toward nucleophilic attack, and the UV-Vis absorption profile that governs photochemical activation wavelength selection [2][3]. Consequently, substituting 3-chlorobenzoyl azide with the unsubstituted parent (benzoyl azide, CAS 582-61-6), the para-chloro isomer, or electron-donating analogs (e.g., 4-methoxybenzoyl azide) will yield different reaction rates, product distributions, and optimal processing conditions. The quantitative evidence below substantiates why these differences are both measurable and consequential for scientific and industrial procurement decisions.

Quantitative Comparative Evidence for 3-Chlorobenzoyl Azide: Meta-Substituent Effects, Spectral Differentiation, Thermal Stability, Photochemical Efficiency, and Synthetic Performance


Meta-Chloro vs. Para-Chloro Electronic Differentiation: Hammett Substituent Constant Comparison

The meta-chloro substituent in 3-chlorobenzoyl azide (σₘ = +0.37) withdraws electron density from the carbonyl azide group 61% more strongly than the para-chloro substituent in 4-chlorobenzoyl azide (σₚ = +0.23), as quantified by the Hammett substituent constants referenced to benzoic acid ionization [1]. This difference arises because the meta position transmits inductive effects without the opposing resonance donation (+M effect) that partially offsets the electron withdrawal at the para position. The practical consequence is that the carbonyl carbon in 3-chlorobenzoyl azide is more electrophilic, rendering it more susceptible to nucleophilic attack and altering the activation barrier for the concerted Curtius rearrangement relative to the para isomer [2].

Physical organic chemistry Linear free-energy relationships Substituent effect quantification

UV-Vis Absorption Maximum Differentiation: Chloro-Substituted Benzoyl Azide vs. Unsubstituted Parent

Substitution of the benzoyl azide aromatic ring with chlorine induces a significant bathochromic shift of the lowest-energy π→π* electronic transition. The first absorption maximum of p-chlorobenzoyl azide (the closest spectroscopically characterized chloro-substituted analog) appears at 252 nm in heptane, compared with 241 nm for unsubstituted benzoyl azide under identical conditions [1]. This 11 nm redshift reflects the electron-withdrawing effect of chlorine on the π-system, which lowers the energy gap between the ground and first excited singlet states. Although direct spectroscopic data for the meta-chloro isomer (3-chlorobenzoyl azide) are not reported in this study, the meta-chloro substituent (σₘ = +0.37) is expected to produce an intermediate shift between the unsubstituted (Δλ = 0 nm) and para-nitro (stronger electron-withdrawing) derivatives, consistent with the systematic dependence of λₘₐₓ on substituent constant established in the same work [1].

Photochemistry UV-Vis spectroscopy Electronic absorption spectra

Curtius Rearrangement Activation Energy: Substituent Effects on Thermal Decomposition Barrier

The thermal Curtius rearrangement of benzoyl azide to phenyl isocyanate proceeds with an experimentally determined apparent activation energy (Eₐ) of 28.0 kcal·mol⁻¹ (117 kJ·mol⁻¹) for the non-catalytic reaction in n-heptane, and a DFT-calculated barrier of 34.5 kcal·mol⁻¹ for the syn conformer in the gas phase [1][2]. The rate constant at 298 K is reported as k = 1.55 × 10¹³ exp(–1.14 × 10⁵ J·mol⁻¹ / RT) s⁻¹, consistent with a unimolecular decomposition mechanism [3]. Electron-withdrawing substituents on the aromatic ring generally decrease the Curtius rearrangement rate by destabilizing the partial positive charge that develops on the migrating aryl carbon in the concerted transition state [2][4]. Consequently, 3-chlorobenzoyl azide (σₘ = +0.37) is predicted to exhibit a higher activation barrier than both unsubstituted benzoyl azide and 4-chlorobenzoyl azide (σₚ = +0.23), requiring either elevated reaction temperatures or Lewis acid catalysis (e.g., BF₃·OEt₂, which lowers the effective Eₐ to 11.0 kcal·mol⁻¹) to achieve comparable rearrangement rates [1].

Curtius rearrangement Reaction kinetics Activation energy

Photochemical Decomposition Quantum Yield: Acyl Azides vs. Aryl Azides

Acyl azides, including benzoyl azide, 2-naphthoyl azide, and pivavoyl azide, exhibit near-unity quantum yields (Φ ≈ 1.0) for photochemical decomposition upon excitation at 270 nm in chloroform, as determined by ultrafast time-resolved infrared spectroscopy [1]. In contrast, aryl azides such as phenyl azide and its ring-substituted derivatives show substantially lower photodissociation quantum yields, typically in the range of Φ = 0.1–0.7, depending on the substituent and excitation wavelength [2]. The near-quantitative photoconversion of acyl azides reflects the efficient Sₙ → S₁ internal conversion (τ ≈ 300 fs) followed by concerted N₂ elimination to form the carbonylnitrene (or directly the isocyanate), with minimal competing radiative or non-radiative decay pathways [1]. For 3-chlorobenzoyl azide, the electron-withdrawing meta-chloro substituent is expected to maintain this near-unity quantum yield while shifting the optimal excitation wavelength, consistent with the photophysical behavior observed across the benzoyl azide series.

Photochemistry Quantum yield Ultrafast spectroscopy

Direct Head-to-Head Comparison: Photocycloaddition Yield of p-Chlorobenzoyl Azide vs. Benzoyl Azide with Diketene

In a controlled head-to-head study, the photochemical reaction of a series of acyl azides with diketene in dichloromethane was investigated under identical irradiation conditions [1]. Benzoyl azide (1a) afforded 1-benzoyl-4-hydroxy-3-pyrrolin-2-one (2a) in 17% isolated yield. Under the same conditions, p-chlorobenzoyl azide (1d, the para-chloro isomer and closest experimentally characterized analog of 3-chlorobenzoyl azide) gave the corresponding 1-(p-chlorobenzoyl)-4-hydroxy-3-pyrrolin-2-one (2d) in yields within the range of 7–22% [1]. The broader yield range for the chloro-substituted derivative suggests a greater sensitivity to subtle variations in reaction conditions (temperature, light intensity, concentration) compared with the unsubstituted parent. The meta-chloro isomer (3-chlorobenzoyl azide) is expected to exhibit a comparably viable but condition-sensitive photocycloaddition profile, given the similar electronic influence of the chloro substituent, albeit with potentially altered regioselectivity due to the meta orientation.

Synthetic organic chemistry Photocycloaddition Reaction yield comparison

Continuous-Flow vs. Batch Processing: Safety and Yield Advantages for Acyl Azide Chemistry

Acyl azides, including benzoyl azide derivatives, are classified as potentially explosive intermediates due to their high nitrogen content and exothermic Curtius decomposition. Traditional batch synthesis and isolation of acyl azides pose significant thermal runaway risks, limiting their scalable procurement and industrial use [1]. Continuous-flow processing with in situ generation and immediate consumption of the acyl azide mitigates these hazards: acyl azides are generated from the corresponding acyl chloride or carboxylic acid using sodium azide or nitrous acid in a microreactor, extracted into an organic phase, and reacted with a nucleophile (amine, alcohol, or water) within an integrated multi-step flow system—all without accumulation of the hazardous azide intermediate [1][2]. This approach has been demonstrated to deliver amine, carbamate, and amide products in >80% overall yield, compared with lower and more variable yields in batch mode where decomposition and side reactions compete [2]. For peptides, the continuous-flow acyl azide method achieves amide bond formation with <1% epimerization, a level of stereochemical fidelity that surpasses many conventional coupling reagents [1].

Flow chemistry Process safety Acyl azide scale-up

Optimal Application Scenarios for 3-Chlorobenzoyl Azide Based on Quantitative Differentiation Evidence


Precursor for 3-Chlorophenyl Isocyanate via Thermally Controlled Curtius Rearrangement

When the synthetic target requires a 3-chlorophenyl isocyanate building block—for the preparation of meta-chloro-substituted ureas, carbamates, or anilines—3-chlorobenzoyl azide is the direct precursor of choice. The higher predicted activation barrier for its Curtius rearrangement (Eₐ > 28.0 kcal·mol⁻¹, inferred from the benzoyl azide baseline [1]) relative to the unsubstituted parent means that controlled thermal activation (60–100 °C) or Lewis acid catalysis (e.g., BF₃·OEt₂, reducing effective Eₐ to ~11 kcal·mol⁻¹ [1]) can be employed to generate the isocyanate in situ with minimal premature decomposition during storage or handling. The meta-chloro isocyanate product (CAS 2909-38-8) is itself a valuable intermediate in agrochemical synthesis (e.g., monuron-type herbicides) and pharmaceutical research [2]. Procurement of the pre-formed 3-chlorobenzoyl azide eliminates the need for hazardous in-house azide generation from 3-chlorobenzoyl chloride and sodium azide, streamlining the synthetic sequence. For scale-up, continuous-flow Curtius rearrangement protocols validated for acyl azides enable safe, multi-gram production of the isocyanate with integrated nucleophilic trapping [3].

Wavelength-Selective Photoaffinity Labeling and Bioconjugation via UV-Activated Nitrene Generation

The red-shifted UV absorption of chloro-substituted benzoyl azides (λₘₐₓ ≈ 252 nm for the para isomer, vs. 241 nm for unsubstituted benzoyl azide [1]) enables wavelength-selective photochemical activation in the presence of other UV-sensitive functional groups. Upon irradiation at 250–270 nm, 3-chlorobenzoyl azide undergoes efficient photodecomposition with near-unity quantum yield (Φ ≈ 1.0 [2]) to generate 3-chlorobenzoylnitrene, a reactive singlet nitrene that can insert into C–H bonds, add to double bonds, or rearrange to 3-chlorophenyl isocyanate for subsequent nucleophilic capture. This photochemical efficiency, combined with the meta-chloro substituent's electronic signature, makes the compound a candidate for photoaffinity labeling probes where the chlorine atom serves as a spectroscopic handle (mass tag) for downstream LC-MS/MS identification of labeled peptides or proteins. The ~25 nm hypsochromic shift relative to aryl azides (phenyl azide λₘₐₓ = 276 nm [1]) provides an additional degree of orthogonality in dual-probe experimental designs.

Click Chemistry Building Block for 1,2,3-Triazole Synthesis with Enhanced Electrophilicity

In copper-catalyzed or strain-promoted azide–alkyne cycloaddition (CuAAC or SPAAC) reactions, the electrophilicity of the azide component influences reaction rate and regioselectivity. The meta-chloro substituent of 3-chlorobenzoyl azide (σₘ = +0.37 [1]) renders the azide group more electron-deficient than that of benzoyl azide (σ = 0.00) or 4-chlorobenzoyl azide (σₚ = +0.23), as established by Hammett analysis of benzoyl azide reactions which obey a linear free-energy relationship with a large positive reaction constant (ρ), confirming that electron-withdrawing substituents accelerate reactions in which the azide acts as an electrophile [2]. This enhanced electrophilicity is particularly advantageous in inverse-electron-demand cycloadditions with electron-rich alkynes or in catalyst-free SPAAC reactions with cyclooctynes, where faster kinetics translate to reduced reaction times and lower reagent stoichiometry. The resulting 1,2,3-triazole product retains the meta-chloroaryl moiety, which can serve as a synthetic handle for further cross-coupling chemistry.

Continuous-Flow Synthesis of 3-Chloro-Substituted Amides, Ureas, and Carbamates at Scale

For industrial or medicinal chemistry laboratories requiring multi-gram to kilogram quantities of 3-chlorophenyl-derived amides, ureas, or carbamates, the continuous-flow acyl azide method provides a proven, safety-validated route [1][2]. 3-Chlorobenzoyl azide can be generated in situ from 3-chlorobenzoyl chloride and sodium azide within a microreactor, immediately extracted into an organic stream, and reacted with the desired amine or alcohol nucleophile—all within a single integrated flow process achieving >80% overall yield [2]. This approach eliminates the need to isolate the potentially hazardous azide intermediate, complies with process safety regulations governing energetic materials, and delivers products with high purity owing to the reduced side-reaction profile of the Curtius rearrangement when conducted under precisely controlled residence time and temperature. The method has been demonstrated for dipeptide synthesis with <1% epimerization [1], confirming its suitability for stereochemically sensitive substrates—a key advantage over alternative coupling reagents that may cause racemization.

Quote Request

Request a Quote for 3-Chlorobenzoyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.